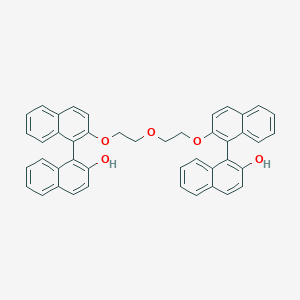
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It belongs to the class of indole derivatives and has a molecular weight of 340.28 g/mol.
Mécanisme D'action
The mechanism of action of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the body. It has also been suggested that it may act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been found to have antibacterial properties and inhibit the growth of certain bacteria. In addition, it has been found to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole in lab experiments is its high purity and relatively simple synthesis method. It is also relatively stable and can be stored for extended periods without degradation. However, one of the main limitations is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.
Orientations Futures
There are several future directions for the study of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole. One potential direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to study its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to design experiments to explore its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole involves the reaction of 2-methyl-3-(phenylsulfanyl)-1H-indole with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields 5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole as a white crystalline solid. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole has been extensively studied for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Nom du produit |
5-bromo-2-methyl-3-(phenylsulfanyl)-1H-indole |
|---|---|
Formule moléculaire |
C15H12BrNS |
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
5-bromo-2-methyl-3-phenylsulfanyl-1H-indole |
InChI |
InChI=1S/C15H12BrNS/c1-10-15(18-12-5-3-2-4-6-12)13-9-11(16)7-8-14(13)17-10/h2-9,17H,1H3 |
Clé InChI |
HZHJEYSVYMIXJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-amino-3,5',7'-trimethyl-2'-oxo-1-phenyl-1,1',3',4-tetrahydrospiro(pyrano[2,3-c]pyrazole-4,3'-[2'H]-indole)-5-carbonitrile](/img/structure/B287796.png)

![11,13-Dimethyl-15-oxatricyclo[8.2.2.1~4,7~]pentadeca-1(12),4,6,10,13-pentaene](/img/structure/B287801.png)

![12-Azatetracyclo[8.6.2.2~4,7~.0~11,16~]icosa-1(16),4,6,10,17,19-hexaen-13-one](/img/structure/B287804.png)

![4,10-dimethyl-6H,12H-dibenzo[b,f][1,5]dioxocine-6,12-dione](/img/structure/B287807.png)



![1-Chloro-7-{4-[(1-chloro-7-isoquinolinyl)oxy]butoxy}isoquinoline](/img/structure/B287814.png)

![1,1'-Bi[2-naphthoyl] dichloride](/img/structure/B287817.png)
![7,8-Dimethyl-4-oxa-8-azatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B287819.png)